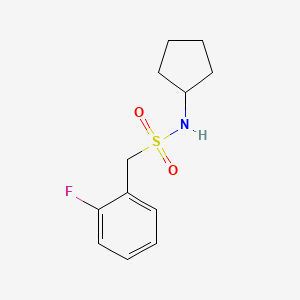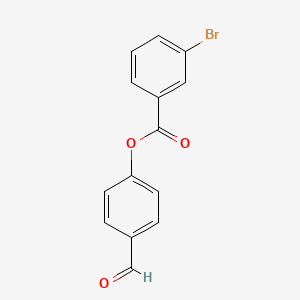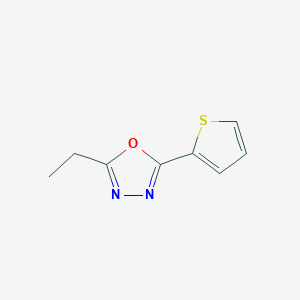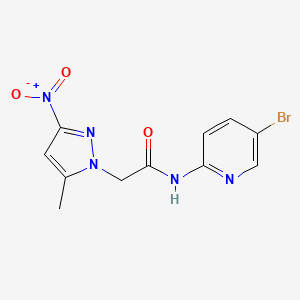
N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide is an organic compound with a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide typically involves the reaction of cyclopentylamine with 2-fluorobenzene methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Aplicaciones Científicas De Investigación
N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, alteration of gene expression, or inhibition of enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Fluorophenyl)methanesulfonamide
- N-cyclopropyl-1-(2-fluorophenyl)methanesulfonamide
- N-cyclopentyl-1-(2,6-dichlorophenyl)methanesulfonamide
Uniqueness
N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties to the molecule
Propiedades
Fórmula molecular |
C12H16FNO2S |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
N-cyclopentyl-1-(2-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C12H16FNO2S/c13-12-8-4-1-5-10(12)9-17(15,16)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 |
Clave InChI |
NFUAZNGBIWXWPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)CC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-diiodophenol)](/img/structure/B14950764.png)

![2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B14950779.png)
![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)
![N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14950799.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)

![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)

![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)

